1-(5-Bromopentoxy)-4-methoxybenzene
Description
Properties
IUPAC Name |
1-(5-bromopentoxy)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-14-11-5-7-12(8-6-11)15-10-4-2-3-9-13/h5-8H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKIFLBOJUNDGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopentoxy)-4-methoxybenzene typically involves the etherification of 4-methoxyphenol with 1,5-dibromopentane. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like acetone. The reaction conditions include heating the mixture to facilitate the formation of the desired ether compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopentoxy)-4-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 5-bromopentoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 1-(5-azidopentoxy)-4-methoxybenzene.
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 1-(5-pentoxy)-4-methoxybenzene or 4-hydroxybenzene derivatives.
Scientific Research Applications
1-(5-Bromopentoxy)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromopentoxy)-4-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and methoxy group can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The reactivity and applications of 1-(5-Bromopentoxy)-4-methoxybenzene are best understood by comparing it to structurally related compounds. Key differences in halogen type, chain length, and substituent positions significantly influence chemical behavior.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Features | Key Differences | Reactivity/Applications | Reference |
|---|---|---|---|---|
| This compound | Bromine, pentoxy chain, methoxy group | — | High reactivity in SN2 reactions; used in polymer and pharmaceutical synthesis | |
| 1-Bromo-4-(pentyloxy)benzene | Bromine, pentyloxy chain (no ether linkage) | Lacks ether oxygen in chain | Lower electrophilicity; limited utility in cross-coupling | |
| 4-Bromophenyl methyl sulfone | Bromine, sulfone (-SO₂CH₃) | Sulfone group replaces ether chain | Polar, stable; used in sulfonation reactions | |
| 1-(3-Chloropropoxy)-4-methoxybenzene | Chlorine, shorter propoxy chain | Chlorine (vs. Br); shorter chain | Moderate SN2 reactivity; antimicrobial applications | |
| 1,2-Bis(bromomethyl)-4-methoxybenzene | Two bromomethyl groups, methoxy | Dual electrophilic sites | Polymer crosslinking; enzyme inhibition studies |
Impact of Halogen Type and Position
- Bromine vs. Chlorine : Bromine’s higher leaving-group ability compared to chlorine enhances nucleophilic substitution rates. For example, this compound undergoes SN2 reactions faster than its chlorine analog, 1-(3-Chloropropoxy)-4-methoxybenzene .
- Substituent Positioning : The para-methoxy group in this compound provides electronic stabilization, whereas meta-substituted analogs (e.g., 1-(3-Bromopropyl)-3-methoxybenzene) exhibit steric hindrance, reducing reaction efficiency .
Chain Length and Functional Group Effects
- Pentoxy vs. Propoxy Chains : The longer pentoxy chain in this compound increases lipophilicity, improving membrane permeability in biological systems compared to shorter-chain analogs like 1-(3-Chloropropoxy)-4-methoxybenzene .
- Ether vs. Sulfone Linkages : Ether linkages (as in this compound) facilitate flexibility and hydrogen bonding, whereas sulfone groups (e.g., 4-Bromophenyl methyl sulfone) introduce rigidity and polarity, altering solubility and interaction profiles .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(5-Bromopentoxy)-4-methoxybenzene, and how can reaction conditions be optimized for reproducibility?
- Methodology : The compound is typically synthesized via nucleophilic substitution or Williamson ether synthesis. For example, reacting 4-methoxyphenol with 1,5-dibromopentane under basic conditions (e.g., K₂CO₃ in acetone) promotes ether formation. Temperature control (60–80°C) and stoichiometric excess of the dibromopentane improve yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials. Monitoring by TLC and NMR (e.g., disappearance of phenolic -OH peak at δ 5.2 ppm) confirms reaction progress .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm, singlet, 3H) and the bromopentoxy chain (e.g., δ 1.4–1.8 ppm for CH₂ groups, δ 3.4–3.6 ppm for OCH₂). Aromatic protons appear as a para-substituted pattern (δ 6.8–7.2 ppm) .
- HRMS : Molecular ion [M+H]⁺ should match the exact mass of C₁₂H₁₇BrO₂ (calc. 296.0358). Fragmentation patterns (e.g., loss of Br or methoxy groups) aid structural validation .
- IR : Confirm ether (C-O-C stretch at ~1100 cm⁻¹) and absence of phenolic -OH (absence of broad peak ~3200 cm⁻¹) .
Q. How does the bromopentoxy chain influence the compound’s solubility and stability under varying storage conditions?
- Methodology : The bromine atom and pentoxy chain enhance lipophilicity, making the compound soluble in organic solvents (e.g., DCM, THF) but poorly soluble in water. Stability studies using HPLC under controlled humidity and temperature (e.g., 4°C in dark, inert atmosphere) prevent degradation via hydrolysis or oxidation. Accelerated stability testing (40°C/75% RH for 4 weeks) can predict shelf life .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for brominated methoxybenzene derivatives?
- Methodology : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent concentrations). To address this:
- Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and solvent controls (DMSO ≤0.1%).
- Structure-Activity Relationship (SAR) Studies : Compare this compound with analogs (e.g., shorter-chain bromoalkoxy derivatives) to isolate the role of chain length. Evidence shows longer chains may enhance membrane permeability but reduce metabolic stability .
- Metabolite Profiling : LC-MS/MS identifies degradation products that might interfere with bioactivity readings .
Q. How can computational modeling predict the environmental fate of this compound, and what experimental validations are critical?
- Methodology :
- QSAR Models : Predict biodegradation pathways and toxicity using software like EPI Suite. Parameters include logP (estimated ~3.5) and persistence in soil/water .
- Experimental Validation : Conduct OECD 301F biodegradation tests (28-day aerobic conditions) and compare with model predictions. Surface adsorption studies (e.g., on silica or indoor materials) using microspectroscopic imaging (ATR-FTIR) reveal interactions relevant to environmental persistence .
Q. What role does this compound play in designing photoactive materials, and how can its electronic properties be tuned?
- Methodology : The methoxy group acts as an electron donor, while the bromine atom can serve as a site for cross-coupling (e.g., Suzuki reactions) to attach chromophores. UV-Vis spectroscopy (λmax ~270 nm) and cyclic voltammetry (HOMO/LUMO levels) guide modifications. For example, substituting the methoxy group with stronger electron-withdrawing groups (e.g., nitro) red-shifts absorption spectra .
Key Considerations for Researchers
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .
- Biological Studies : Prioritize in vitro models with metabolic activation (e.g., liver microsomes) to assess prodrug potential .
- Environmental Impact : Collaborate with computational toxicologists to align experimental data with regulatory guidelines (e.g., EPA DSSTox) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
